ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core with distinct substituents:
- Position 1: A phenyl group.
- Position 3: An ethyl carboxylate ester.
- Position 4: A methoxy group substituted with a carbamoyl linker, which connects to a 2-methoxyphenylmethyl group.
- Position 6: A ketone oxygen.
Its synthesis likely involves multi-step coupling reactions to introduce the carbamoyl and methoxyphenyl groups.
Properties
IUPAC Name |
ethyl 4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-3-31-23(29)22-19(13-21(28)26(25-22)17-10-5-4-6-11-17)32-15-20(27)24-14-16-9-7-8-12-18(16)30-2/h4-13H,3,14-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWDPQRBVVSPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the phenyl group: This step involves the use of a phenylating agent, such as phenylboronic acid, in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Synthetic Applications
Ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Reduction reactions can yield alcohols or amines.
- Substitution : The fluorine atom on the phenyl ring can be replaced with other nucleophiles.
These properties make it valuable in organic synthesis and materials science, where it can be used to develop new compounds with tailored functionalities.
Biological Applications
The compound has been studied for its potential biological activities , particularly its antimicrobial and anticancer properties. Research indicates that similar compounds exhibit significant efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound possess notable antimicrobial activity. For example:
- Case Study : A derivative was tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
This suggests that this compound may serve as a lead compound for developing new antimicrobial agents.
Anticancer Potential
The compound is also being investigated for its potential in cancer therapy. It may interact with specific molecular targets involved in cancer cell proliferation and survival.
- Research Findings : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Pharmacological Mechanisms
The mechanism of action of this compound involves interactions with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in signal transduction pathways related to inflammation and cancer progression.
- Receptor Modulation : The compound may modulate receptors that play roles in cellular signaling and growth.
Industrial Applications
In addition to its synthetic and biological applications, this compound is being explored for use in industrial processes:
- Catalysis : It can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of dihydropyridazine derivatives. Below is a detailed comparison with analogs identified in the literature and databases:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Solubility :
- The target compound’s carbamoyl group enhances polarity and aqueous solubility compared to sulfur-containing analogs (e.g., ) but reduces membrane permeability .
- Fluorophenyl and trifluoromethyl groups () improve metabolic stability but may increase toxicity risks.
Synthetic Complexity :
- The target compound requires advanced coupling strategies (e.g., carbodiimide-mediated amide bond formation) for the carbamoyl linker, whereas sulfur-containing analogs () utilize thiol-ene click chemistry.
Crystallographic Behavior :
- Hydrogen-bonding networks in the target compound (involving the carbamoyl and methoxy groups) promote dense crystal packing, as analyzed via SHELX and ORTEP . This contrasts with the less ordered structures of sulfur-containing derivatives .
Pharmacological Potential: The carbamoyl group in the target compound may enhance binding to serine proteases or kinases, as seen in related dihydropyridazines . Sulfur-containing analogs () show higher affinity for metalloenzymes.
Biological Activity
Ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridazine derivatives, characterized by a complex structure that includes multiple functional groups. The presence of the methoxyphenyl and carbamoyl moieties suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Dihydropyridazine derivatives have shown promising antimicrobial properties. For instance, studies indicate that related compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Recent findings highlight the anti-inflammatory properties of diphenyl 6-oxo-1,6-dihydropyridazine analogues. These compounds have been demonstrated to reduce inflammation in models of acute lung injury and sepsis .
- Anticancer Properties : Compounds with similar structures have been reported to exhibit anticancer activity by inhibiting key proteins involved in cancer progression. For example, pyrazolopyridine derivatives have been identified as inhibitors of cyclin-dependent kinases and other cancer-related enzymes .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as xanthine oxidase and phosphodiesterase, which are crucial in metabolic pathways related to oxidative stress and inflammation .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Interaction with Protein Targets : The compound may bind to specific proteins involved in cell signaling pathways, leading to altered cellular responses.
- Modulation of Gene Expression : It could influence the expression of genes related to inflammation and cell proliferation.
Case Studies
Several studies have explored the biological activities of similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
